

Introduction: Elucidating the Structure of a Key Pharmaceutical Building Block

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Compound of Interest

Compound Name: **Methyl 6-amino-5-iodonicotinate**

Cat. No.: **B1601874**

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Methyl 6-amino-5-iodonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a versatile synthetic intermediate, its precise molecular structure and purity are paramount for the successful synthesis of complex target molecules. Spectroscopic techniques, particularly Infrared (IR) Spectroscopy and Mass Spectrometry (MS), are indispensable tools for the unambiguous structural confirmation and characterization of this compound.

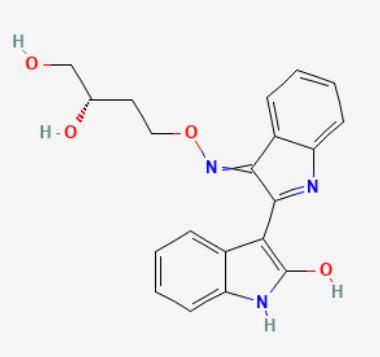
This technical guide provides a comprehensive analysis of **Methyl 6-amino-5-iodonicotinate** using IR and MS. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles, experimental design, and interpretation logic behind the spectroscopic results. We will explore the characteristic spectral features that arise from its unique combination of functional groups—a primary aromatic amine, an aromatic ester, and an iodo substituent on a pyridine core.

Molecular Profile: Methyl 6-amino-5-iodonicotinate

A thorough analysis begins with a clear understanding of the molecule's fundamental properties. These characteristics directly influence the expected spectroscopic behavior.

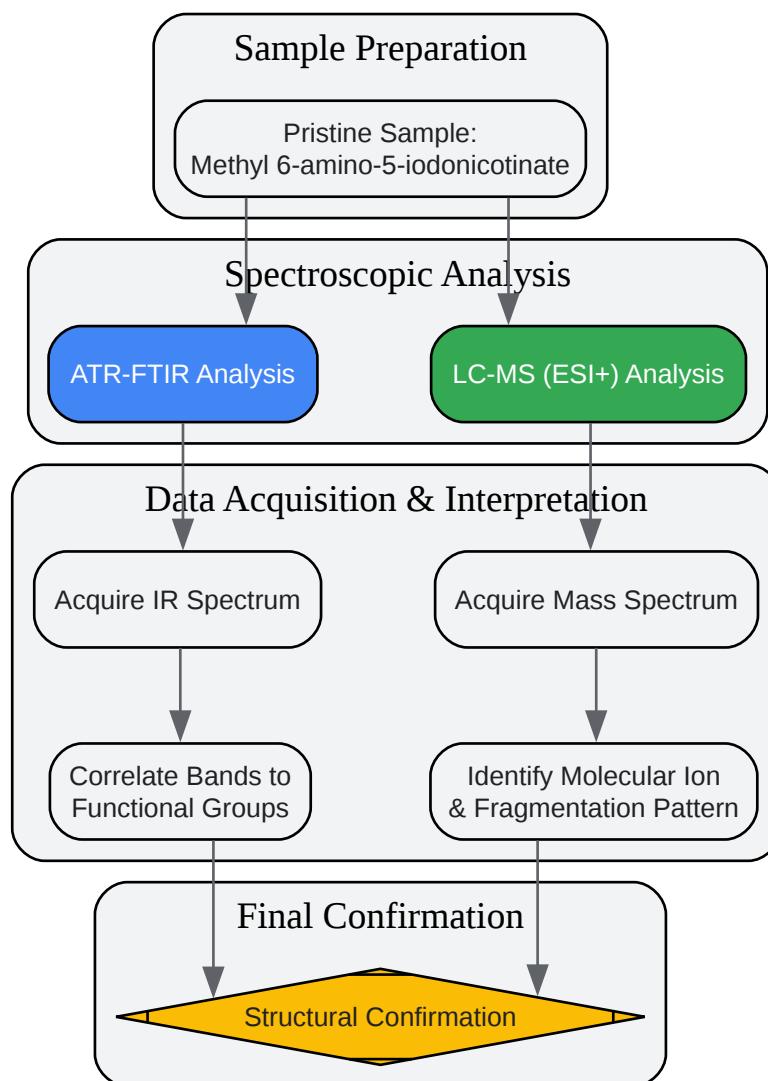
Property	Value	Source
IUPAC Name	Methyl 6-amino-5-iodopyridine-3-carboxylate	
CAS Number	211308-80-4	[1] [2]
Molecular Formula	C ₇ H ₇ IN ₂ O ₂	[1]
Molecular Weight	278.05 g/mol	[1]

Chemical Structure



Analytical Workflow for Spectroscopic Characterization

A systematic approach is crucial for reliable spectroscopic analysis. The following workflow outlines the logical progression from sample handling to final structural confirmation.



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Caption: Overall workflow for the spectroscopic analysis of the target compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, and this absorption is detected by the instrument.

Predicted IR Absorption Profile

The structure of **Methyl 6-amino-5-iodonicotinate** contains several IR-active functional groups. The expected absorption bands are summarized below. The presence of both an electron-donating amino group (-NH₂) and an electron-withdrawing ester group (-COOCH₃) on the aromatic pyridine ring influences the electronic environment and, consequently, the exact position of these absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type	Expected Intensity	Rationale & References
3450 - 3300	Primary Amine (-NH ₂)	Asymmetric & Symmetric N-H Stretch	Medium, Sharp (two bands)	The presence of two distinct bands is a hallmark of a primary (R-NH ₂) amine.[3][4][5]
~3030	Aromatic C-H	C-H Stretch	Weak to Medium	Characteristic for C-H bonds on an aromatic ring.[6]
~2950	Aliphatic C-H (in -OCH ₃)	C-H Stretch	Weak to Medium	Corresponds to the methyl group of the ester.
1730 - 1715	Aromatic Ester (C=O)	C=O Stretch	Strong	The wavenumber is slightly lowered from a typical saturated ester (~1735 cm ⁻¹) due to conjugation with the aromatic pyridine ring.[7][8]
1620 - 1580	Primary Amine (-NH ₂)	N-H Bend (Scissoring)	Medium to Strong	This bending vibration is characteristic of primary amines. [3][9]
1600 - 1450	Aromatic Ring	C=C & C=N Ring Stretch	Medium (multiple bands)	These absorptions arise from complex vibrations of the

				entire pyridine ring.[6]
1330 - 1250	Aromatic Amine (C-N)	C-N Stretch	Strong	The bond between the ring carbon and the amino nitrogen. [3][9]
1300 - 1100	Ester (C-O)	Asymmetric & Symmetric C-O Stretch	Strong (two bands)	Esters typically show two distinct C-O stretching bands, contributing to a "Rule of Three" pattern with the C=O stretch.[8] [10]
Below 600	Carbon-Iodine (C-I)	C-I Stretch	Medium to Strong	This vibration occurs in the far-IR region, often outside the range of standard mid-IR spectrometers (4000-400 cm^{-1}).

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common and convenient method for analyzing solid samples, requiring minimal preparation.

Rationale: This protocol is designed for rapid and reproducible acquisition of a high-quality IR spectrum. A background scan is critical to subtract the spectral contributions of atmospheric CO_2 and water vapor, ensuring that the resulting spectrum is solely that of the analyte.

Methodology:

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
- Background Acquisition: Collect a background spectrum of the empty, clean ATR crystal. This scan serves as the reference.
- Sample Application: Place a small amount (typically 1-2 mg) of solid **Methyl 6-amino-5-iodonicotinate** powder directly onto the center of the ATR crystal.
- Pressure Application: Lower the instrument's anvil and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
- Sample Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample scan against the stored background spectrum to generate the final absorbance or transmittance spectrum.
- Data Collection: Record the spectrum over the standard mid-IR range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Cleaning: After analysis, clean the sample from the ATR crystal and anvil thoroughly.

Mass Spectrometry: Determining Molecular Weight and Structure

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For a molecule like **Methyl 6-amino-5-iodonicotinate**, Electrospray Ionization (ESI) in positive mode is a suitable technique, as the basic nitrogen atoms on the pyridine ring and the amino group are readily protonated.

Predicted Mass Spectrum and Fragmentation Pathways

In positive mode ESI-MS, the molecule is expected to be observed as the protonated molecular ion, $[\text{M}+\text{H}]^+$. The high-energy environment of the mass spectrometer can cause this ion to

fragment in predictable ways, primarily at the weakest bonds and leading to the formation of stable fragment ions.

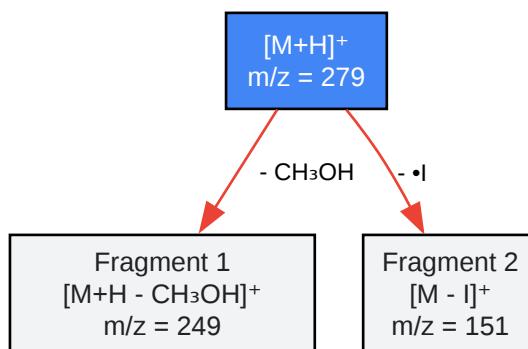
Key Predicted Ions:

m/z Value	Ion Formula	Description
279.96	$[\text{C}_7\text{H}_8\text{IN}_2\text{O}_2]^+$	Protonated Molecular Ion $[\text{M}+\text{H}]^+$ (using ^{127}I)
248.93	$[\text{C}_6\text{H}_5\text{IN}_2\text{O}]^+$	Loss of a methoxy radical ($\cdot\text{OCH}_3$) followed by H rearrangement, or loss of methanol (CH_3OH).
151.06	$[\text{C}_7\text{H}_7\text{N}_2\text{O}_2]^+$	Loss of an iodine radical ($\cdot\text{I}$) from the molecular ion.

| 122.05 | $[\text{C}_6\text{H}_6\text{N}_2\text{O}]^+$ | Subsequent loss of an ethyl group from the ester. |

Primary Fragmentation Pathway:

The primary fragmentation pathways involve the cleavage of the ester group and the carbon-iodine bond. The stability of the aromatic ring means that ring fragmentation is less likely under typical ESI conditions.



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Caption: Predicted major fragmentation pathways for protonated **Methyl 6-amino-5-iodonicotinate**.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the analysis of a purified solid sample using an LC-MS system equipped with an ESI source.

Rationale: LC-MS is a highly sensitive technique. Preparing a dilute solution prevents detector saturation and instrument contamination. Using the mobile phase as the diluent ensures compatibility with the system. Filtering the sample is a critical step to remove particulates that could clog the sensitive tubing and columns of the LC-MS system.

Methodology:

- **Stock Solution Preparation:** Accurately weigh approximately 1 mg of **Methyl 6-amino-5-iodonicotinate** and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
- **Working Solution Preparation:** Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The final dilution should be made in the mobile phase to be used for the analysis (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
- **Sample Filtration:** Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an appropriate autosampler vial.
- **Instrument Configuration:**
 - **Ionization Source:** Electrospray Ionization (ESI).
 - **Polarity:** Positive ion mode. This is chosen to facilitate the protonation of the basic nitrogen atoms.
 - **Mass Analyzer:** Set to scan a suitable mass-to-charge range (e.g., m/z 50-400) to ensure detection of the molecular ion and key fragments.
- **Data Acquisition:** Introduce the sample into the mass spectrometer via direct infusion or through an LC column. Acquire the mass spectrum. If desired, perform tandem MS (MS/MS)

by selecting the $[M+H]^+$ ion (m/z 279) for collision-induced dissociation (CID) to confirm the fragmentation patterns.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a robust and definitive characterization of **Methyl 6-amino-5-iodonicotinate**. IR analysis confirms the presence of the key primary amine, aromatic ester, and pyridine ring functional groups through their characteristic vibrational frequencies. Mass spectrometry complements this by providing the exact molecular weight via the protonated molecular ion and offers further structural verification through predictable fragmentation patterns, notably the loss of the ester's methoxy group and the iodine atom. This integrated spectroscopic approach ensures the structural integrity and identity of this important chemical intermediate, underpinning its effective use in research and pharmaceutical development.

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